N-Docosanoyl Taurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

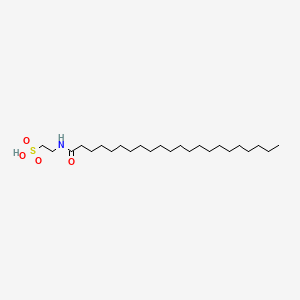

La N-Docosanoyl taurine est un composé fascinant qui appartient à la classe des lipoaminoacides . Elle est dérivée de l'acide docosanoïque , un acide gras à longue chaîne, et de la taurine , un acide aminé

Structure chimique : La this compound a la formule moléculaire C₂₄H₄₉NO₄S et une masse moléculaire de 447,72 g/mol .

Rôle en tant que métabolite humain : Elle joue un rôle de métabolite chez l'homme .

Méthodes De Préparation

Voies de synthèse:: La préparation synthétique de la N-Docosanoyl taurine implique la conjugaison de l'acide docosanoïque avec la taurine. les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées dans la littérature.

Production industrielle:: Les informations sur les méthodes de production à l'échelle industrielle de la this compound sont limitées. Elle est principalement étudiée en milieu de recherche plutôt qu'à l'échelle industrielle.

Analyse Des Réactions Chimiques

Réactivité:: La N-Docosanoyl taurine est connue pour activer plusieurs membres de la famille des canaux calciques récepteurs potentiels transitoires (TRP) , notamment TRPV1 et TRPV4 . Ces canaux jouent un rôle essentiel dans la perception sensorielle, la signalisation de la douleur et l'homéostasie cellulaire.

Réactifs et conditions courants:: Les réactifs et conditions spécifiques des réactions chimiques impliquant la this compound restent difficiles à cerner en raison de sa caractérisation limitée. des recherches supplémentaires pourraient permettre de découvrir son comportement dans diverses réactions.

Produits majeurs:: Les principaux produits formés lors de réactions avec la this compound ne sont pas bien documentés. Des études supplémentaires sont nécessaires pour explorer sa réactivité et ses profils de produits.

Applications De Recherche Scientifique

Biochemical Applications

N-Docosanoyl taurine is classified as an N-acyl taurine, a group of endogenous bioactive lipids. Recent studies have highlighted its role in metabolic processes and as a potential therapeutic agent:

- Quantitative Analysis : A validated UPLC-MS/MS method was developed for the identification and quantification of N-acyl taurines in biological tissues. This method demonstrated excellent specificity and sensitivity, allowing for the assessment of this compound levels in various tissues, particularly in the mouse intestine and liver .

- Metabolic Pathways : Research indicates that this compound may interact with metabolic pathways linked to obesity and insulin resistance. In studies involving mice, the administration of taurine derivatives has shown potential in modulating body weight and fat mass, highlighting its importance in metabolic regulation .

Pharmacological Potential

The pharmacological implications of this compound are being investigated due to its antioxidant properties and effects on cellular functions:

- Antioxidant Effects : Studies have demonstrated that oral administration of taurine can ameliorate lipid-induced oxidative stress and improve insulin sensitivity in humans. Specifically, this compound may play a role in reducing oxidative damage associated with metabolic disorders .

- Therapeutic Applications : The compound has been studied for its potential therapeutic effects on conditions such as obesity and diabetes. By influencing lipid metabolism and reducing oxidative stress, this compound may serve as a beneficial agent in managing these conditions .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

The precise mechanism by which N-Docosanoyl taurine exerts its effects remains an area of active research. It likely involves interactions with cellular receptors and signaling pathways.

Comparaison Avec Des Composés Similaires

Bien que la N-Docosanoyl taurine soit unique en raison de son conjugué d'acide gras spécifique, d'autres acides gras conjugués à la taurine existent. leur comparaison détaillée nécessite des recherches supplémentaires.

Activité Biologique

N-Docosanoyl taurine (C22:0-Tau) is a member of the N-acyl taurine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of taurine, an amino acid known for its numerous physiological roles, including antioxidant, anti-inflammatory, and neuroprotective properties. As an N-acyl taurine, it is believed to share some of these beneficial effects while also exhibiting unique biological activities due to its long-chain fatty acid structure.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Regulation of Calcium Homeostasis :

- Impact on Lipid Metabolism :

Case Studies and Clinical Trials

A variety of studies have investigated the biological effects of this compound:

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(docosanoylamino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMYQVCHHQQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.